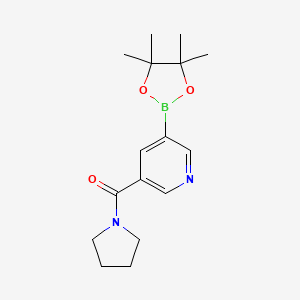

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone

Description

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone is a boron-containing heterocyclic compound featuring a pyridine core substituted with a pinacol boronate ester at the 5-position and a pyrrolidin-1-yl methanone group at the 3-position. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research . Its synthesis typically involves palladium-catalyzed coupling of boronate esters with halogenated pyridine precursors, as exemplified in related compounds (e.g., yields of 11.5–32% in analogous syntheses) . Computational studies, such as density functional theory (DFT), have been employed to analyze its electronic properties and crystal structure .

Properties

IUPAC Name |

pyrrolidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)13-9-12(10-18-11-13)14(20)19-7-5-6-8-19/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGPHVSHYIYXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682286 | |

| Record name | (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-21-6 | |

| Record name | (Pyrrolidin-1-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction, often using a palladium catalyst to facilitate the process.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyridine or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone have potential anticancer properties. The incorporation of boron into organic molecules enhances their ability to interact with biological targets. For instance, studies have shown that boron-containing compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The specific structure of this compound allows it to form covalent bonds with proteins involved in cancer progression, potentially leading to the development of novel anticancer therapies .

1.2 Drug Delivery Systems

The compound's boron moiety can be utilized in drug delivery systems. Boron-containing compounds are known for their ability to form stable complexes with various biomolecules. This property can be exploited to design targeted drug delivery systems that release therapeutic agents in response to specific biological stimuli. For example, integrating this compound into metal-organic frameworks (MOFs) has been explored for controlled drug release applications, enhancing the efficacy of anticancer drugs by ensuring they are delivered directly to tumor sites .

Materials Science

2.1 Synthesis of Novel Polymers

This compound can serve as a building block for synthesizing novel polymers with unique properties. The presence of the pyrrolidine ring and the boron-containing group allows for the creation of materials with enhanced mechanical properties and thermal stability. These polymers can be used in a variety of applications ranging from coatings to structural materials .

2.2 Catalysis

The compound's unique structure makes it a candidate for catalytic applications. Boron-containing compounds are often used as Lewis acids in organic synthesis. This compound could potentially act as a catalyst or catalyst precursor in various reactions due to its ability to stabilize transition states and facilitate chemical transformations .

Chemical Reagent

3.1 Synthetic Applications

This compound can be employed as a versatile reagent in organic synthesis. Its reactive groups allow it to participate in various coupling reactions and transformations essential for constructing complex organic molecules. For instance, it may be used in cross-coupling reactions involving boronic acids or esters, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

Summary Table of Applications

| Application Area | Specific Use | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Targeted therapy with reduced side effects |

| Drug delivery systems | Enhanced efficacy through targeted release | |

| Materials Science | Synthesis of novel polymers | Improved mechanical and thermal properties |

| Catalysis | Facilitation of organic reactions | |

| Chemical Reagent | Synthetic applications | Construction of complex organic molecules |

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the pyrrolidine and pyridine rings can interact with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Pyrrolidin-1-yl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone (CAS: FF-7248)

1-Pyrrolidinyl[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-methanone (CAS: FM-7204)

- Key Difference : Boronate ester at the 2-position of pyridine.

- Impact : The 2-position introduces steric constraints near the nitrogen atom, which may reduce reactivity in couplings requiring planar transition states. This isomer is less commonly reported in synthetic applications .

- Purity : 96% (Combi-Blocks) .

Heterocycle-Substituted Methanone Analogs

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone (CAS: 1073371-92-2)

- Key Difference : Pyrrolidine replaced by morpholine.

- Impact : Morpholine’s oxygen atom increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipophilicity. This substitution may alter biological activity in drug discovery contexts .

- Synthetic Note: Similar coupling strategies apply, but yields vary due to differing electronic effects of morpholine vs. pyrrolidine .

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)morpholine (CAS: 1201644-33-8)

- Key Difference: Direct attachment of morpholine to pyridine without a methanone linker.

- Purity : 98% (BLD Pharm) .

Aromatic Core Modifications

(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

- Key Difference : Pyridine replaced by a benzene ring.

- Impact : The phenyl analog lacks pyridine’s nitrogen-mediated electronic effects, resulting in reduced Lewis acidity of the boronate group. This may lower reactivity in couplings requiring electron-deficient partners .

- Research Finding : DFT studies highlight distinct charge distribution compared to pyridine-based analogs, influencing crystal packing and solubility .

Physicochemical and Reactivity Comparison

Table 1. Key Properties of Selected Compounds

†Purity inferred from analogous syntheses .

Biological Activity

Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone, also known by its CAS number 933986-97-1, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C15H23BN2O2

Molecular Weight: 274.17 g/mol

CAS Number: 933986-97-1

The compound features a pyrrolidine ring and a pyridine moiety substituted with a dioxaborolane group. These structural components are significant as they may influence the compound's interaction with biological targets.

Synthesis and Characterization

Recent studies have focused on the synthesis of similar compounds to explore their biological activities. For instance, methods involving the coupling of various heterocycles have been employed to create derivatives that exhibit enhanced efficacy against specific targets such as protein kinases and other enzymes involved in disease pathways .

Antitumor Activity

Preliminary studies suggest that pyrrolidinyl derivatives may possess antitumor properties. For example, compounds with similar structures have shown inhibitory effects on kinases associated with cancer progression. The biological activity of these compounds was often assessed using assays that measure cell viability and proliferation in cancer cell lines .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Results |

|---|---|---|

| Antitumor | Cell Viability Assay | Significant inhibition observed |

| Kinase Inhibition | IC50 Measurement | Subnanomolar activity reported |

| Neuroprotective | In vitro Neuroinflammation | Reduction in inflammatory markers |

The mechanisms by which pyrrolidinyl compounds exert their biological effects are still under investigation. However, it is hypothesized that they may interfere with signaling pathways critical for tumor growth and metastasis. For instance, some compounds have been shown to inhibit the PD-1/PD-L1 interaction, a pathway crucial for immune evasion in tumors .

Case Study 1: Antitumor Efficacy in Mouse Models

In a study examining the antitumor effects of pyrrolidinyl derivatives, researchers administered various concentrations of the compound to transgenic mouse models harboring tumors. The results indicated a dose-dependent reduction in tumor size alongside an increase in survival rates compared to control groups .

Case Study 2: Neuroinflammation Model

Another significant study explored the neuroprotective effects of similar compounds in models of neuroinflammation. The results demonstrated that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines and improved neurological function in treated animals .

Q & A

Q. What are the recommended synthetic routes for Pyrrolidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the boronic ester moiety. A typical procedure involves refluxing a pyridinyl boronic ester precursor (e.g., 2-chloro-3-(dioxaborolanyl)pyridine) with a pyrrolidinyl methanone derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like ethanol or toluene for 12–24 hours . Post-reaction purification may include recrystallization from a DMF-EtOH mixture (1:1) or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm the integration of pyrrolidinyl protons (δ ~3.0–3.5 ppm) and aromatic pyridine signals (δ ~7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ calculated for C₁₉H₂₆BN₂O₃: 349.20) .

- HPLC : For purity assessment using a C18 column and acetonitrile/water gradient .

Q. What are the stability considerations for this compound under laboratory storage conditions?

The boronic ester group is moisture-sensitive. Store the compound in anhydrous conditions at –20°C under inert gas (N₂/Ar). Stability tests indicate degradation <5% over six months when stored in sealed amber vials with desiccants .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling applications involving this compound?

Yield optimization strategies include:

- Catalyst Screening : Test PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for improved catalytic activity .

- Solvent Effects : Use toluene or THF for better solubility of aryl halide intermediates .

- Temperature Control : Maintain reflux at 80–110°C to balance reaction rate and side-product formation .

Recent studies report yields up to 85% when using 2 mol% Pd catalyst and 3 equivalents of Na₂CO₃ .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

- In Vitro Assays : Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Structure-Activity Relationship (SAR) : Modify the pyrrolidinyl or pyridinyl substituents and compare activity .

- Antioxidant Testing : Use DPPH radical scavenging assays to assess reactive oxygen species (ROS) inhibition .

Q. How does the compound’s environmental fate impact toxicity studies?

Follow protocols from Project INCHEMBIOL:

Q. What computational methods support mechanistic studies of its reactivity?

- DFT Calculations : Model the transition state of Suzuki coupling using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding affinities .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.